molecular formula C10H15F3N2O3 B2569312 N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1396782-34-5

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No.: B2569312
CAS No.: 1396782-34-5
M. Wt: 268.236
InChI Key: NMSLZFDMQXEVJN-UHFFFAOYSA-N
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Description

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic compound characterized by its unique chemical structure, which includes a cyclopropyl group, a hydroxypropyl group, and a trifluoroethyl group

Preparation Methods

The synthesis of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Introduction of the hydroxypropyl group: This step involves the addition of a hydroxypropyl group to the cyclopropyl intermediate, often through nucleophilic substitution or addition reactions.

    Incorporation of the trifluoroethyl group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Formation of the oxalamide structure: The final step involves the coupling of the intermediate compounds to form the oxalamide structure, typically through amide bond formation reactions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The oxalamide structure can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

    Hydrolysis: The amide bonds in the oxalamide structure can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium azide), and hydrolyzing agents (e.g., hydrochloric acid).

Scientific Research Applications

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The cyclopropyl and trifluoroethyl groups may enhance the compound’s binding affinity and specificity for its targets, while the hydroxypropyl group may influence its solubility and bioavailability.

Comparison with Similar Compounds

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide can be compared with other similar compounds, such as:

    N-(3-cyclopropyl-3-hydroxypropyl)-2-fluorobenzamide: This compound shares the cyclopropyl and hydroxypropyl groups but differs in the presence of a fluorobenzamide group instead of the trifluoroethyl group.

    N-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)acetamide: This compound has a similar structure but features an acetamide group instead of the oxalamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N2O3/c11-10(12,13)5-15-9(18)8(17)14-4-3-7(16)6-1-2-6/h6-7,16H,1-5H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSLZFDMQXEVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C(=O)NCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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